molecular formula C18H34O5 B1207438 9,12,13-Trihydroxyoctadec-10-enoic acid

9,12,13-Trihydroxyoctadec-10-enoic acid

Cat. No.: B1207438
M. Wt: 330.5 g/mol
InChI Key: MDIUMSLCYIJBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,12,13-trihydroxyoctadec-10-enoic acid is a TriHOME that is octadec-10-enoic acid in which the three hydroxy substituents are located at positions 9, 12 and 13. It has a role as a plant metabolite. It is a TriHOME and a long-chain fatty acid.

Scientific Research Applications

Synthesis and Stereochemistry

  • The asymmetric synthesis of optically pure forms of related compounds to 9,12,13-Trihydroxyoctadec-10-enoic acid has been a significant focus, demonstrating the importance of stereochemistry in these compounds (Srinivas et al., 2017).
  • The synthesis and characterization of compounds related to this compound show its potential for biological activities, including antibacterial properties (Banday et al., 2010).

Biological Activity and Applications

  • Compounds structurally similar to this compound have been identified in various natural sources, indicating their potential biological importance. For example, such compounds were found in the red alga Tricleocarpa jejuensis, showing significant algicidal activities (Zha et al., 2020).
  • Research into the bitter taste of pea protein isolates identified this compound and related compounds, indicating their sensory impact in food science (Gläser et al., 2020).

Analytical and Chemical Studies

  • The compound and its derivatives have been used in stereochemical analyses, highlighting their relevance in the study of fatty acids and their oxidation products (Fuchs et al., 2018).
  • Studies on plant cutins and suberins have included this compound derivatives, emphasizing their role in plant biochemistry (Holloway & Deas, 1973).

Properties

IUPAC Name

9,12,13-trihydroxyoctadec-10-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIUMSLCYIJBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904328
Record name 9,12,13-Trihydroxy-10-octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29907-56-0
Record name 9,12,13-Trihydroxy-10-octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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